2-(Trifluoromethyl)quinolin-7-amine
Overview
Description
2-(Trifluoromethyl)quinolin-7-amine is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinolin-7-amine typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-trifluoromethylaniline with suitable reagents can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: Another fluorinated quinoline with similar biological activities.
4-Trifluoromethyl-2-anilinoquinoline: Known for its potential as an anticancer agent targeting specific kinases.
Uniqueness
2-(Trifluoromethyl)quinolin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and stability.
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-2-6-1-3-7(14)5-8(6)15-9/h1-5H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRACCNXWPELKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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